Z-Pro-D-Leu-D-Ala-NHOH
Overview
Description
Synthesis Analysis
The synthesis of peptides containing proline, such as "Z-Pro-D-Leu-D-Ala-NHOH," often involves strategies to control the stereochemistry and conformation of the peptide backbone. A study by Sasaki et al. (2006) describes a regio- and stereoselective synthesis method for creating cis-alanylproline (Ala-Pro) type (Z)-alkene dipeptide mimetics, which are relevant to the synthesis of peptides like "Z-Pro-D-Leu-D-Ala-NHOH" (Sasaki, Y., Niida, A., Tsuji, T., Shigenaga, A., Fujii, N., & Otaka, A., 2006).
Molecular Structure Analysis
The molecular structure of peptides containing sequences like "Z-Pro-D-Leu-D-Ala-NHOH" is crucial for their biological and chemical functionality. Research by Inai et al. (1997) on the conformational energy calculation and synthesis of sequential polypeptides provides insights into how the incorporation of specific amino acids like Pro and Leu affects the overall helical structure of polypeptides (Inai, Y., Sakakura, Y., & Hirabayashi, T., 1997).
Chemical Reactions and Properties
The reactivity and chemical properties of "Z-Pro-D-Leu-D-Ala-NHOH" can be influenced by its amino acid composition and structure. The work by Gholami and Fridgen (2014) on the chemistry of zinc complexes with proline highlights how the secondary amine in proline can lead to unique reaction pathways, such as dehydrogenation, which could be relevant for understanding the chemical behavior of "Z-Pro-D-Leu-D-Ala-NHOH" in various conditions (Gholami, A., & Fridgen, T. D., 2014).
Physical Properties Analysis
The physical properties of peptides like "Z-Pro-D-Leu-D-Ala-NHOH" are closely tied to their molecular structure. Chakraborty et al. (2012) investigated the gas phase IR spectra of tri-peptides, revealing how the C-terminal amide capping affects their secondary structure, which is critical for understanding the physical properties of "Z-Pro-D-Leu-D-Ala-NHOH" (Chakraborty, S., Yamada, K., Ishiuchi, S., & Fujii, M., 2012).
Scientific Research Applications
Inhibition of Collagenase : Z-Pro-D-Leu-D-Ala-NHOH has shown potent inhibitory activity against tadpole and human skin collagenases, making it relevant for studies involving vertebrate collagenase inhibition. It exhibits specificity and potency in this role, with an IC50 in the order of 10^(-6) M (Odake et al., 1990).
Peptide Synthesis : This compound has applications in the enzymatic synthesis of peptides. Research in this area explores the synthesis of peptides in organic solvents using different catalysts, contributing to the broader field of peptide chemistry (Getun et al., 1997).
Conformational Studies : It's used in studying the conformation of peptides. Techniques like Nuclear Overhauser effects (NOE) and circular dichroism (CD) have been employed to understand the conformational aspects of peptides containing sequences like Pro-X (Balaram et al., 1972).
Enzyme Characterization : Z-Pro-D-Leu-D-Ala-NHOH has implications in characterizing enzymes such as matrix metalloproteinase 9 (MMP-9). This includes understanding the enzymatic properties, activation, and inhibition mechanisms (Okada et al., 1992).
Structural Analysis of Peptides : The compound is also relevant in the structural analysis of peptides containing dehydrophenylalanine, where it helps in understanding the solution conformations of such peptides (Uma et al., 2009).
Development of Novel Peptide Structures : It is used in theoretical conformational analysis of polypeptides, aiding in the design of new helical backbone structures in peptide synthesis (Inai et al., 1997).
properties
IUPAC Name |
benzyl (2S)-2-[[(2R)-1-[[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O6/c1-14(2)12-17(20(28)23-15(3)19(27)25-31)24-21(29)18-10-7-11-26(18)22(30)32-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18,31H,7,10-13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27)/t15-,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGYGQYGBIUTAJ-NXHRZFHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NO)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Pro-D-Leu-D-Ala-NHOH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.